molecular formula C16H20ClN3O4S B6571003 8-(4-chlorobenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021265-06-4

8-(4-chlorobenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6571003
CAS RN: 1021265-06-4
M. Wt: 385.9 g/mol
InChI Key: NILFVBGTCYEJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(4-chlorobenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” belongs to a class of compounds known as spirocyclic hydantoins . These compounds are characterized by a spirocyclic structure, where two cyclic structures share a single atom, and a hydantoin moiety, which is a type of imidazolidine-2,4-dione .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, related compounds such as spirotetramat and 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione have been synthesized through multi-step processes involving reactions like catalytic hydrogenation, oxidation, esterification, acylation, intramolecular condensation, and O-acylation .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a spirocyclic core with a 1,3,8-triazaspiro[4.5]decane-2,4-dione moiety, a propyl group at the 3-position, and a 4-chlorobenzenesulfonyl group at the 8-position .

Scientific Research Applications

8-(4-chlorobenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied extensively for its potential to treat a variety of cancers, including colon, breast, and ovarian cancers. This compound has been found to be effective in inhibiting the growth of cancer cells in vitro, as well as in vivo animal models. Additionally, this compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential to treat certain types of leukemia, and as an anti-viral agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-(4-chlorobenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory experiments is its high selectivity for cancer cells. This compound has been found to be highly selective for cancer cells, meaning that it is less likely to have an effect on healthy cells. Additionally, this compound is relatively easy to synthesize, making it a convenient choice for laboratory experiments.
One of the main limitations of using this compound in laboratory experiments is its low solubility in aqueous solutions. This compound is only slightly soluble in water, making it difficult to use in some experimental setups. Additionally, this compound is a highly toxic substance, and should be handled with caution.

Future Directions

The potential future directions for 8-(4-chlorobenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione include further research into its efficacy as an anticancer agent, as well as its potential use in combination with other drugs. Additionally, further research into this compound's potential as an anti-inflammatory and anti-viral agent should be explored. Finally, further research into the mechanism of action of this compound, as well as its potential side effects, should be conducted.

Synthesis Methods

8-(4-chlorobenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is synthesized by a multi-step process involving the condensation of 4-chlorobenzene-sulfonyl chloride with 1,3,8-triazaspiro[4.5]decane-2,4-dione. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is then purified by column chromatography. The final product is a white crystalline solid with a melting point of approximately 150°C.

properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O4S/c1-2-9-20-14(21)16(18-15(20)22)7-10-19(11-8-16)25(23,24)13-5-3-12(17)4-6-13/h3-6H,2,7-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILFVBGTCYEJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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